

Toxicological Profile of Sinapine Thiocyanate: A Technical Overview

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Compound of Interest

Compound Name: Sinapine thiocyanate

Cat. No.: B7765814

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Disclaimer: This document summarizes the currently available public information on the toxicological profile of **sinapine thiocyanate**. It is intended for informational purposes for a scientific audience. A comprehensive toxicological assessment of **sinapine thiocyanate** has not been published in publicly accessible literature. Key toxicological studies, such as repeated dose toxicity, genotoxicity, reproductive toxicity, and carcinogenicity, appear to be unavailable. Therefore, a complete risk assessment cannot be conducted at this time. The information provided herein should be interpreted with caution, and further experimental studies are required to establish a definitive safety profile.

Executive Summary

Sinapine thiocyanate (CAS No. 7431-77-8) is an alkaloid salt demonstrating a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects[1][2][3][4][5][6]. While its therapeutic potential is being explored, a comprehensive toxicological profile remains largely uncharacterized in the public domain.

This technical guide provides a detailed overview of the existing toxicological data for **sinapine thiocyanate** and its constituent ion, thiocyanate. It includes information on acute toxicity, insights from pharmacokinetic studies, and a discussion of the necessary, yet currently unavailable, toxicological assessments required for a complete safety profile. This document is intended to serve as a resource for researchers and drug development professionals, highlighting the current state of knowledge and identifying critical data gaps.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	7431-77-8	[7]
Molecular Formula	C ₁₇ H ₂₄ N ₂ O ₅ S	[1]
Molecular Weight	368.45 g/mol	[1]

Non-Clinical Toxicology

Acute Toxicity

A Safety Data Sheet (SDS) for **sinapine thiocyanate** provides the following GHS classifications for acute toxicity[7]:

- Oral: Category 3 (H301: Toxic if swallowed)
- Dermal: Category 3 (H311: Toxic in contact with skin)
- Inhalation: Category 3 (H331: Toxic if inhaled)

Specific quantitative data, such as the median lethal dose (LD₅₀) or lethal concentration (LC₅₀), for **sinapine thiocyanate** are not available. However, the toxicity of the thiocyanate anion has been studied using other salt forms.

Table 1: Acute Toxicity Data for Thiocyanate Salts

Substance	Species	Route	LD ₅₀	Reference
Sodium Thiocyanate	Rat	Oral	764 mg/kg	[5][8]
Sodium Thiocyanate	Mouse	Oral	362 mg/kg	[5]
Potassium Thiocyanate	Rat	Oral	854 mg/kg	[9]

The probable lethal dose of thiocyanate in humans is estimated to be between 15 and 30 grams ingested at one time[5].

Repeated-Dose Toxicity

No repeated-dose toxicity studies (e.g., 28-day or 90-day studies) for **sinapine thiocyanate** have been identified in the public literature. This represents a significant data gap, as these studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

For context, a 90-day oral toxicity study in Wistar rats with ammonium thiocyanate established a NOAEL of 20 mg/kg bw/day, based on effects observed at 100 mg/kg bw/day and higher. The thiocyanate ion is known to affect iodine transport to the thyroid, which can lead to thyroxine-mediated toxicity, particularly at high doses[10][11].

Genotoxicity

There is no available data on the genotoxic potential of **sinapine thiocyanate**. A standard battery of genotoxicity tests would be required to assess its potential to induce gene mutations or chromosomal damage.

Carcinogenicity

No carcinogenicity bioassays for **sinapine thiocyanate** have been found. The SDS for **sinapine thiocyanate** states that it is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA[7]. However, this is likely due to a lack of data rather than negative findings.

Reproductive and Developmental Toxicity

There is no available data on the reproductive and developmental toxicity of **sinapine thiocyanate**.

Pharmacokinetics and Metabolism

A recent study investigated the pharmacokinetics of **sinapine thiocyanate** in rats following intravenous, oral, and inhalation administration in the context of treating acute lung injury[3][12].

- **Bioavailability:** The absolute bioavailability of **sinapine thiocyanate** was 79.12% via inhalation and 29.82% via oral gavage, relative to intravenous administration. The bioavailability via pulmonary inhalation was 2.7-fold higher than that of intragastric administration[3].
- **Distribution:** The study noted a three-compartment pharmacokinetic profile following both intravenous and inhalation administration, with a prolonged systemic residence time for the inhaled formulation[3][12].
- **Metabolism:** The primary metabolite of cyanide, which can be a component of thiocyanate-containing compounds, is thiocyanate itself[13]. The metabolism of cyanide can vary based on the physiological state of the animal[13].

Experimental Protocols for Key Toxicological Studies

While specific experimental data for **sinapine thiocyanate** is lacking, this section outlines the standard methodologies for the key toxicological studies required to build a comprehensive safety profile.

Acute Oral Toxicity (Guideline: OECD 423)

- **Objective:** To determine the acute oral toxicity of a substance.
- **Test Animals:** Typically, female rats are used.
- **Procedure:** A stepwise procedure is used with a limited number of animals at each step. A starting dose of 300 mg/kg body weight is often used for substances classified as Category 3. The substance is administered by oral gavage.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
- **Endpoint:** The study allows for the classification of the substance into a GHS category.

90-Day Repeated Dose Oral Toxicity (Guideline: OECD 408)

- Objective: To characterize the toxicity profile of a substance following 90 days of repeated oral administration and to establish a NOAEL[14].
- Test Animals: Typically, rats (e.g., Sprague-Dawley or Wistar) are used, with an equal number of males and females per group[14][15].
- Procedure: The test substance is administered daily by oral gavage at a minimum of three dose levels, plus a control group, for 90 days. A recovery group may be included to assess the reversibility of any observed effects[2][11].
- Observations: Daily clinical observations, weekly body weight and food consumption measurements, ophthalmological examinations, and detailed hematology and clinical biochemistry analyses are conducted.
- Endpoint: At the end of the study, a full necropsy is performed, and organs are weighed and subjected to histopathological examination. The NOAEL is determined as the highest dose at which no adverse treatment-related effects are observed[15].

Bacterial Reverse Mutation Test (Ames Test) (Guideline: OECD 471)

- Objective: To detect gene mutations (point mutations) induced by a substance[16][17].
- Test System: Several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for an amino acid (e.g., histidine) are used[16][18].
- Procedure: The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver). The number of revertant colonies (bacteria that have mutated back to being able to synthesize the required amino acid) is counted.
- Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control[16].

In Vitro Micronucleus Test (Guideline: OECD 487)

- Objective: To detect chromosomal damage (clastogenesis) or changes in chromosome number (aneuploidy)[19].
- Test System: Cultured mammalian cells (e.g., human peripheral blood lymphocytes or Chinese Hamster Ovary cells) are used[19][20].
- Procedure: Cells are exposed to the test substance with and without metabolic activation. Cell division is blocked using cytochalasin B to allow for the accumulation of binucleated cells. The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) is scored in these cells[21][22].
- Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential[19].

Visualizations

Caption: Workflow for an acute oral toxicity study.

Caption: Key phases of a 90-day repeated dose toxicity study.



Caption: Standard in vitro genotoxicity testing workflow.



Caption: Known signaling pathways affected by **Sinapine Thiocyanate** in cancer cells.

Conclusion and Future Directions

The available data on the toxicology of **sinapine thiocyanate** is insufficient for a comprehensive safety assessment. While its GHS classification indicates acute toxicity, the lack of data from repeated-dose, genotoxicity, reproductive toxicity, and carcinogenicity studies represents a significant knowledge gap. The toxicity profile of the thiocyanate ion, particularly its effects on the thyroid, suggests a potential target organ for **sinapine thiocyanate**, but this requires experimental confirmation.

For the continued development of **sinapine thiocyanate** for any application, particularly pharmaceuticals, a full battery of toxicological studies conducted according to international guidelines (e.g., OECD, ICH) is essential. Future research should prioritize:

- Acute toxicity studies to determine LD₅₀ and LC₅₀ values.
- A 90-day repeated-dose oral toxicity study in rodents to identify target organs and establish a NOAEL.
- A standard battery of genotoxicity tests (Ames, in vitro micronucleus, and an in vivo assay if warranted).
- Reproductive and developmental toxicity screening studies.

The generation of these data will be critical for understanding the risk profile of **sinapine thiocyanate** and ensuring its safe use.

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